molecular formula C12H9ClN2O4S B10963871 N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B10963871
M. Wt: 312.73 g/mol
InChI Key: HLZQHQRQJIRVDH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 3-position of the benzene ring and a 4-chlorophenyl group attached to the sulfonamide nitrogen. This compound is utilized in research as a precursor or intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structure combines electron-withdrawing groups (nitro and sulfonamide) with a halogenated aromatic system, influencing its reactivity and physical properties. Commercial availability is confirmed via suppliers like Alfa, offering it in milligram to gram quantities (97% purity) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN2O4S

Molecular Weight

312.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9ClN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H

InChI Key

HLZQHQRQJIRVDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-Nitrobenzenesulfonyl Chloride

The preparation of 3-nitrobenzenesulfonyl chloride involves the reaction of nitrobenzene with chlorosulfonic acid. A patent by outlines a scalable method:

  • Step 1 : Nitrobenzene (100 g) is treated with chlorosulfonic acid (450 mL) at 100°C for 6 hours.

  • Step 2 : The mixture is cooled, poured into ice-cold water, and stirred to precipitate the sulfonyl chloride.

  • Yield : 84.8% after recrystallization from ethyl acetate.

This method ensures high purity (>99%) and avoids side products like bis(aryl)sulfones through controlled temperature and stoichiometry.

Step-by-Step Synthesis of this compound

Classical Sulfonamide Formation

The target compound is synthesized via nucleophilic substitution between 3-nitrobenzenesulfonyl chloride and 4-chloroaniline. Key steps include:

  • Reaction Setup :

    • 4-Chloroaniline (1 eq) and 3-nitrobenzenesulfonyl chloride (1.05 eq) are combined in a polar aprotic solvent (e.g., tetrahydrofuran or dioxane).

    • A base (triethylamine or sodium hydroxide) is added to neutralize HCl generated during the reaction.

  • Reaction Conditions :

    • Temperature: 60–90°C under reflux.

    • Duration: 4–16 hours, monitored by TLC or HPLC.

  • Workup and Purification :

    • The crude product is precipitated by pouring the reaction mixture into ice-cold water.

    • Recrystallization from ethanol or methanol yields pure this compound.

Representative Data Table: Reaction Optimization

SolventBaseTemp (°C)Time (h)Yield (%)Purity (%)Source
THFTriethylamine60128498
DioxaneNaOH9068999
Diethyl etherNH₃0–2546697

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines sulfonation and amination in a single reactor:

  • Procedure : 4-Chloroaniline is treated with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by in-situ reaction with ammonia.

  • Advantages : Reduces purification steps and improves overall yield (78–82%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction:

  • Conditions : 100°C, 30 minutes, solvent-free.

  • Outcome : 92% yield with >99% purity, as reported in analogous sulfonamide syntheses.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Polar Aprotic Solvents (THF, Dioxane) : Enhance reactivity by stabilizing intermediates but require higher temperatures.

  • Ether-Based Solvents (Diethyl Ether) : Suitable for low-temperature reactions but may limit solubility.

Role of Bases

  • Triethylamine : Effective for HCl scavenging but may form side products with sensitive substrates.

  • Ammonia : Provides milder conditions, ideal for heat-sensitive reactions.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.45 (d, J=2.15 Hz, 1H), 8.07 (dd, J=8.40 Hz, 1H), 7.75 (s, 2H).

  • IR (KBr) : Peaks at 1345 cm⁻¹ (S=O asymmetric) and 1160 cm⁻¹ (S=O symmetric).

Purity Assessment

  • HPLC : Retention time = 6.8 min (C18 column, MeOH:H₂O = 70:30).

  • Melting Point : 174–176°C.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time.

  • Cost-Effective Catalysts : CuCl₂ in sulfonation steps reduces byproduct formation .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the sulfonamide bond occurs under acidic or basic conditions, yielding distinct products:

Conditions Reagents Products Yield Mechanistic Notes
Acidic (H₂SO₄)Concentrated H₂SO₄4-Chloroaniline + 3-nitrobenzenesulfonic acid~85%Protonation of the sulfonamide nitrogen facilitates cleavage of the S–N bond.
Basic (NaOH)Aqueous NaOHSodium 3-nitrobenzenesulfonate + 4-chloroaniline~78%Hydroxide ion attacks the electrophilic sulfur atom, leading to sulfonate formation.

The nitro group stabilizes intermediates through resonance, enhancing reaction efficiency.

Reduction Reactions

Selective reduction of the nitro group is achievable with metal-based reagents:

Reagents Conditions Products Yield Key Observations
Sn/HClReflux, 2–4 hrsN-(4-Chlorophenyl)-3-aminobenzenesulfonamide70–75%Nitro group reduced to amine; sulfonamide remains intact.
H₂/Pd-CEthanol, RTPartial reduction to hydroxylamine intermediate50–55%Requires controlled conditions to avoid over-reduction.

The chloro substituent remains inert under these conditions due to its strong C–Cl bond.

Electrophilic Substitution

The aromatic ring undergoes substitution at positions directed by the nitro group’s meta-directing effects:

Reaction Reagents Position Products Yield
NitrationHNO₃/H₂SO₄MetaN-(4-Chlorophenyl)-3,5-dinitrobenzenesulfonamide60–65%
SulfonationFuming H₂SO₄MetaN-(4-Chlorophenyl)-3-nitro-5-sulfobenzenesulfonamide55–60%

Steric hindrance from the sulfonamide group limits reactivity at ortho positions .

Acylation Reactions

The sulfonamide nitrogen participates in acyl transfer reactions under selective conditions:

Acylating Agent Catalyst Solvent Products Yield
Acetic anhydrideK₂CO₃Solvent-freeN-Acetyl-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide95%
Benzoic anhydrideK₂CO₃AcetoneN-Benzoyl-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide85%

Aliphatic anhydrides react faster than aromatic ones due to reduced steric and electronic hindrance .

Oxidation Reactions

Controlled oxidation modifies the sulfonamide sulfur or aromatic ring:

Oxidizing Agent Conditions Products Yield Applications
KMnO₄/H₂SO₄Reflux, 3 hrs3-Nitrobenzenesulfonic acid derivatives80–85%Synthesis of sulfonic acid-based polymers.
OzoneCH₂Cl₂, −78°CRing-opened ozonides65–70%Degradation studies for environmental analysis.

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions, forming stable complexes:

Metal Salt Conditions Complex Structure Stability
FeCl₃Ethanol, RT[Fe(L)₂Cl]⁺ (L = sulfonamide)High thermal stability
CuSO₄Aqueous, pH 7[Cu(L)(H₂O)₃]²⁺Moderate solubility

These complexes show potential in catalysis and antimicrobial applications.

Mechanistic Insights

  • Hydrolysis/Acylation : The electron-withdrawing nitro group increases the electrophilicity of the sulfonamide sulfur, accelerating nucleophilic attack .

  • Reduction : Nitro-to-amine conversion proceeds via a nitroso intermediate, stabilized by conjugation with the sulfonamide.

  • Substitution : Meta-directing effects dominate due to the nitro group’s strong deactivation of ortho/para positions .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide has been investigated for its potential as an antitumor agent and an inhibitor of carbonic anhydrases . The compound's structure, characterized by electron-withdrawing groups, enhances its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of this sulfonamide exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of breast cancer cells (MCF-7) with IC50 values indicating effective cytotoxicity.

Study Cell Line IC50 Value (µM) Reference Year
Anticancer Activity EvaluationMCF-7152023

Inhibition of Carbonic Anhydrases

The compound has been evaluated as an inhibitor of carbonic anhydrases, which are crucial enzymes involved in various physiological processes. Sulfonamide derivatives have shown promising results in inhibiting these enzymes, thereby suggesting potential therapeutic applications in treating diseases like glaucoma and obesity.

Organic Synthesis Applications

This compound serves as a versatile reagent in organic synthesis, particularly in the acylation of amines. This application is significant for developing more complex molecules in pharmaceutical chemistry.

Chemoselective N-Acylation Reagents

The compound has been utilized to synthesize a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides through chemoselective reactions. These reactions can selectively protect primary amines in the presence of secondary amines, making it a valuable tool in synthetic organic chemistry.

Reagent Reaction Type Yield (%)
Benzoic AnhydrideN-Acylation85
Hexanoic AnhydrideN-Acylation90

Case Studies

Several case studies have highlighted the effectiveness and versatility of this compound in various applications:

  • Antimicrobial Activity Study (2024) : This study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively.
  • Synergistic Effects with Chemotherapeutics : In vivo studies indicated that when combined with traditional chemotherapeutics like cisplatin, the compound exhibited enhanced antitumor efficacy, demonstrating potential for combination therapy strategies.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Sulfonamide derivatives with structural similarities to N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide vary in substituent patterns, which critically alter their chemical behavior, biological activity, and applications. Below is a systematic comparison:

Substituent Variations on the Sulfonamide Nitrogen
Compound Name Substituent on Sulfonamide N Key Properties/Applications Synthesis Yield Reference
This compound 4-Chlorophenyl Intermediate in drug synthesis -
N-(tert-butyl)-4-(cyclohexylamino)-3-nitrobenzenesulfonamide tert-Butyl + cyclohexylamino Ferroptosis inhibitor candidate 94%
N-(tert-butyl)-4-(adamantan-2-ylamino)-3-nitrobenzenesulfonamide tert-Butyl + adamantylamino Improved metabolic stability 80%
N-benzyl-3-(4-chlorophenyl)sulfonyl-benzenesulfonamide Benzyl Increased hydrophobicity -

Key Observations :

  • Hydrophobic groups (e.g., benzyl) increase lipophilicity, impacting membrane permeability .
Variations in Aromatic Ring Substituents
Compound Name Aromatic Ring Substituents Key Properties/Applications Reference
4-Chloro-N-(4-chlorophenyl)-3-nitrobenzenesulfonamide 4-Cl (sulfonamide N) + 4-Cl (benzene) Discontinued due to limited applications
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide Nitro at 4-position Altered electronic effects
N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide Nitro at 2-position Steric effects from ortho-nitro group

Key Observations :

  • Nitro group position (ortho vs. para) affects electronic distribution and steric interactions. For example, 2-nitro isomers may exhibit reduced reactivity due to steric hindrance .
Heterocyclic and Hybrid Derivatives
Compound Name Structural Feature Key Properties/Applications Reference
N-(5-Isopropyl-4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide Thiazole ring Enhanced binding in enzyme inhibition
(R)-N-(7-(4-((4'-chlorobiphenyl-2-yl)methyl)piperazin-1-yl)quinazolin-4-yl)-3-nitrobenzenesulfonamide Quinazoline-piperazine hybrid Targeted kinase inhibition
N-(3-(5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide Pyrrolopyridine core Anticandidate for oncology targets

Key Observations :

  • Heterocyclic systems (thiazole, pyrrolopyridine) improve target specificity in drug design .
  • Hybrid structures (e.g., quinazoline-piperazine) demonstrate modularity in medicinal chemistry .

Key Observations :

  • Synthetic yields for bulky analogs (e.g., adamantyl) are lower due to steric challenges .
  • Solubility trends correlate with substituent polarity; tert-butyl derivatives show better solubility in organic solvents .

Biological Activity

N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H10_{10}ClN2_{2}O4_{4}S. The structure features a sulfonamide group attached to a benzene ring that is further substituted with both a nitro group and a chlorophenyl moiety. This unique arrangement contributes to its biological efficacy.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, specifically dihydropteroate synthase. This enzyme plays a crucial role in the synthesis of folic acid in bacteria, and its inhibition disrupts bacterial growth and replication, leading to cell death. The presence of the nitro group enhances the compound's reactivity and interaction with biological targets, potentially increasing its antimicrobial potency.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. It disrupts essential metabolic pathways in bacteria, leading to their growth inhibition.
  • Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
  • Antiproliferative Effects : Research indicates that similar sulfonamide compounds can exhibit antiproliferative activity against cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound found that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Studies

In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential utility in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

Research on related sulfonamide compounds has provided insights into the structure-activity relationship (SAR), highlighting that modifications to the nitro and chlorophenyl groups can significantly impact biological activity. For instance, compounds with multiple electron-withdrawing groups tend to exhibit enhanced potency against specific bacterial targets .

Q & A

Q. What are the established synthetic routes for N-(4-Chlorophenyl)-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves sulfonylation of 4-chloroaniline with 3-nitrobenzenesulfonyl chloride. Key steps include:

  • Reagent Ratios: A 1:1 molar ratio of 4-chloroaniline to sulfonyl chloride in anhydrous dichloromethane or THF.
  • Catalysis: Use of triethylamine (1.2 equiv) as a base to neutralize HCl byproducts .
  • Temperature Control: Reactions are conducted at 0–5°C initially, then warmed to room temperature to prevent side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Optimization Metrics: Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc). Yield improvements (70% → 85%) are achievable by inert atmosphere (N₂) to suppress oxidation of intermediates.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

  • 1H/13C NMR: Confirm the presence of the sulfonamide group (NH resonance at δ 10.2–10.5 ppm) and aromatic protons (split patterns for nitro and chloro substituents). The 4-chlorophenyl group shows doublets at δ 7.3–7.6 ppm .
  • FT-IR: Key peaks include S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity. Expected [M+H]+ m/z = 327.0 .

Q. What in vitro assays are suitable for preliminary evaluation of the antimicrobial activity of this compound derivatives?

Answer:

  • MIC Determination: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) .
  • Time-Kill Kinetics: Assess bactericidal effects by incubating compounds at 2× MIC and plating aliquots at 0, 4, 8, and 24 hours.
  • Control Compounds: Compare to sulfamethoxazole or ciprofloxacin to contextualize potency .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structures of this compound derivatives?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX suite for structure refinement. Key parameters:
    • Space group determination (e.g., monoclinic P2₁/c).
    • Anisotropic displacement parameters for non-H atoms.
    • R-factor convergence (<0.05 for high-resolution data) .
  • Case Study: A 2022 study resolved conflicting NMR assignments for a nitro-sulfonamide derivative by confirming torsion angles (C-S-N-C = 87.5°) and hydrogen-bonding networks via SCXRD .

Q. What computational strategies are effective for predicting the reactivity and tautomeric stability of this compound in solution?

Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to model tautomeric equilibria (e.g., nitro ↔ aci-nitro forms). Solvent effects (PCM model for DMSO) improve accuracy .
  • NBO Analysis: Quantify hyperconjugative interactions stabilizing the sulfonamide group (e.g., LP(S) → σ*(N-H)) .
  • MD Simulations: Assess conformational flexibility in aqueous vs. lipid bilayer environments for drug-likeness predictions .

Q. How can researchers address contradictions in biological activity data across studies for sulfonamide derivatives?

Answer:

  • Meta-Analysis Framework:
    • Standardize Assays: Compare MIC values using consistent inoculum sizes (e.g., 5×10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .
    • SAR Studies: Introduce substituents systematically (e.g., -NO₂ vs. -CF₃ at position 3) to isolate electronic effects .
    • Cytotoxicity Profiling: Use mammalian cell lines (e.g., HEK293) to distinguish antimicrobial efficacy from nonspecific toxicity .
  • Example: A 2021 study attributed variability in antifungal activity to differences in LogP values (1.8 vs. 2.5) affecting membrane permeability .

Q. What advanced techniques characterize intermolecular interactions in co-crystals of this compound with pharmaceutical coformers?

Answer:

  • PXRD and DSC: Identify polymorphic transitions (e.g., Form I vs. Form II) and melting point depression in co-crystals .
  • Hirshfeld Surface Analysis: Map close contacts (e.g., C-Cl⋯O nitro interactions contributing 12% of surface area) .
  • Dissolution Testing: Compare solubility profiles (pH 1.2 vs. 6.8) to assess bioavailability enhancements .

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